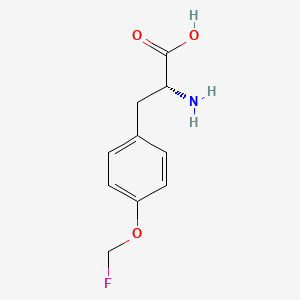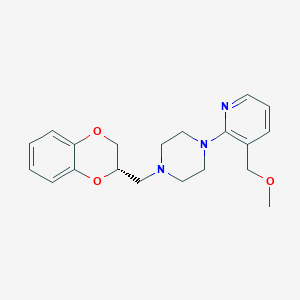
Fluorofuranylnorprogesterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorofuranylnorprogesterone is a synthetic compound that has garnered significant interest in the field of nuclear medicine, particularly as a positron emission tomography (PET) tracer. This compound is labeled with fluorine-18, a radioactive isotope, making it useful for imaging and diagnostic purposes. It is structurally related to progesterone and is designed to target progesterone receptors, which are often overexpressed in certain types of cancer, such as breast cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluorofuranylnorprogesterone involves a novel method known as “fluorination on Sep-Pak.” This method does not require azeotropic drying of fluorine-18 or the addition of a base, making it suitable for base and temperature-sensitive starting materials . The process includes the following steps:
Fluorination: The precursor compound is fluorinated using fluorine-18.
Reduction and Deprotection: The fluorinated compound undergoes reduction and deprotection to yield the final product.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The use of Sep-Pak cartridges allows for efficient fluorination and purification, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Fluorofuranylnorprogesterone primarily undergoes the following types of reactions:
Fluorination: Introduction of fluorine-18 into the molecular structure.
Reduction: Conversion of functional groups to simpler forms.
Deprotection: Removal of protecting groups to yield the active compound.
Common Reagents and Conditions:
Fluorine-18: Used for the fluorination step.
Sep-Pak Cartridges: Utilized for the fluorination and purification processes.
Reducing Agents: Employed during the reduction step.
Major Products: The major product formed from these reactions is this compound itself, which is then used as a PET tracer .
Aplicaciones Científicas De Investigación
Fluorofuranylnorprogesterone has several scientific research applications, including:
Chemistry: Used as a model compound for studying fluorination techniques and reaction mechanisms.
Biology: Helps in understanding the role of progesterone receptors in cellular processes.
Medicine: Utilized in PET imaging to diagnose and monitor breast cancer by targeting progesterone receptors.
Industry: Employed in the development of new imaging agents and diagnostic tools.
Mecanismo De Acción
Fluorofuranylnorprogesterone exerts its effects by binding to progesterone receptors, which are proteins found in various tissues, including breast tissue. The binding of this compound to the receptors allows for the visualization of receptor expression using PET imaging. This helps in assessing the functional status of estrogen receptors and the effectiveness of hormone therapies .
Similar Compounds:
Fluoroestradiol: Another PET tracer used for imaging estrogen receptors.
Fluorodihydrotestosterone: Used for imaging androgen receptors.
Uniqueness: this compound is unique in its ability to specifically target progesterone receptors, making it particularly useful for diagnosing and monitoring breast cancer. Its high affinity for these receptors and the efficient fluorination method used in its synthesis set it apart from other similar compounds .
Propiedades
Número CAS |
160388-33-0 |
|---|---|
Fórmula molecular |
C25H29FO5 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
(1R,2S,4R,6R,8S,9S,12S,13R)-8-(2-fluoroacetyl)-6-(furan-2-yl)-9-methyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C25H29FO5/c1-24-9-8-17-16-7-5-15(27)11-14(16)4-6-18(17)19(24)12-22-25(24,21(28)13-26)31-23(30-22)20-3-2-10-29-20/h2-3,10-11,16-19,22-23H,4-9,12-13H2,1H3/t16-,17+,18+,19-,22+,23+,24-,25+/m0/s1 |
Clave InChI |
VJKRBRUNEOHPBS-BUPULCDWSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=CO5)C(=O)CF)CCC6=CC(=O)CC[C@H]36 |
SMILES canónico |
CC12CCC3C(C1CC4C2(OC(O4)C5=CC=CO5)C(=O)CF)CCC6=CC(=O)CCC36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,5R)-3,4,5-trihydroxy-6-[[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10817329.png)
![[(1R,3R,4R,6S)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817336.png)
![(5aS,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B10817348.png)
![(2S,3R,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'S,6R,7S,9S,12S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol](/img/structure/B10817351.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B10817360.png)
![4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B10817367.png)
![[(1R)-4-hydroxy-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817376.png)
![2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine](/img/structure/B10817379.png)

![[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride](/img/structure/B10817390.png)
![Disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]phthalate](/img/structure/B10817393.png)
![(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide](/img/structure/B10817400.png)

